molecular formula C20H26N6O B12165614 N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12165614
M. Wt: 366.5 g/mol
InChI Key: NLBZLPWCKVTZQJ-UHFFFAOYSA-N
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Description

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound. It features a triazolopyridine moiety fused with a cycloheptapyrazole structure, making it a unique and potentially bioactive molecule. Compounds containing triazolopyridine and pyrazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyridine and cycloheptapyrazole rings. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the triazolopyridine moiety . The cycloheptapyrazole ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-assisted reactions and large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of triazolopyridine and cycloheptapyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C20H26N6O/c27-20(19-15-9-3-1-4-10-16(15)22-25-19)21-13-7-2-5-11-17-23-24-18-12-6-8-14-26(17)18/h6,8,12,14H,1-5,7,9-11,13H2,(H,21,27)(H,22,25)

InChI Key

NLBZLPWCKVTZQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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